Bienvenue dans la boutique en ligne BenchChem!

DC_AC50

Copper Chaperone Inhibition Protein-Ligand Binding Cancer Metabolism

DC_AC50 is the first-in-class dual inhibitor of human copper chaperones Atox1 and CCS (Kd 6.8±1.7 µM and 8.2±2.7 µM), discovered via HTS of ~200,000 compounds. Unlike chelators (tetrathiomolybdate, D-penicillamine) that cause systemic copper depletion and off-target toxicity, DC_AC50 selectively induces copper accumulation, oxidative stress, and ATP depletion in cancer cells while sparing normal cells. It synergistically enhances platinum-induced apoptosis in osteosarcoma models and has validated in vivo efficacy (100 mg/kg/day) in H1299 and K562 xenografts. Paired with inactive control ZYAT36, it provides a mechanism-specific tool for probing copper-dependent metabolic reprogramming and chemotherapy resistance. Choose DC_AC50 for on-target copper chaperone inhibition studies.

Molecular Formula C17H12BrF2N3OS
Molecular Weight 424.3 g/mol
Cat. No. B1669879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC_AC50
SynonymsDC_AC50;  DC AC50;  DCAC50;  DC-AC50; 
Molecular FormulaC17H12BrF2N3OS
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F
InChIInChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24)
InChIKeyDFNOJNBNTVQPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DC_AC50: A Dual Inhibitor of Copper Chaperones Atox1 and CCS for Cancer Research Procurement


DC_AC50 (CAS 497061-48-0) is a small-molecule dual inhibitor of the human copper-trafficking proteins Atox1 and CCS [1]. It was discovered through a high-throughput screen of approximately 200,000 drug-like compounds and represents the first-in-class inhibitor of these intracellular copper chaperones [2]. DC_AC50 binds directly to purified Atox1 and CCS with dissociation constants (Kd) of 6.8 ± 1.7 μM and 8.2 ± 2.7 μM, respectively, disrupting copper delivery to downstream targets [1]. This mechanism induces copper accumulation, oxidative stress, and ATP depletion selectively in cancer cells while sparing normal cells, making it a unique tool compound for investigating copper-dependent cancer vulnerabilities and chemotherapy resistance pathways .

Why Generic Copper Chelators or Single-Chaperone Inhibitors Cannot Substitute for DC_AC50


Generic substitution with copper chelators (e.g., tetrathiomolybdate, D-penicillamine) or single-target Atox1 inhibitors fails to replicate the dual-mechanism profile of DC_AC50. Chelators indiscriminately deplete systemic copper, causing off-target toxicity and failing to trigger the specific copper accumulation-driven oxidative stress signature observed with DC_AC50 [1]. DC_AC50's dual inhibition of both Atox1 and CCS is essential—knockdown of both chaperones produces a synergistic increase in cellular copper (∼73%) that is not achieved by targeting either chaperone alone [2]. Furthermore, an inactive control analog (ZYAT36) exhibits no effect on ATP levels, COX activity, lipid biosynthesis, or AMPK activation at identical concentrations, confirming that the observed phenotypes are mechanism-dependent rather than off-target [3]. These data establish that DC_AC50's unique dual-target binding profile and functional outcomes cannot be recapitulated by alternative copper-modulating agents or structurally related inactive compounds.

DC_AC50: Quantified Differentiation Against Comparators and Controls


Direct Binding Affinity for Atox1 and CCS vs. Inactive Control

DC_AC50 binds to purified Atox1 and CCS with Kd values of 6.8 ± 1.7 μM and 8.2 ± 2.7 μM, respectively, as determined by FRET-based assays [1]. In contrast, the structurally related inactive control compound ZYAT36 exhibits no measurable binding to Atox1 or CCS and fails to produce any functional effects on copper accumulation, ROS generation, ATP levels, or lipid biosynthesis [2].

Copper Chaperone Inhibition Protein-Ligand Binding Cancer Metabolism

Cellular Copper Accumulation: DC_AC50 vs. Single-Chaperone Knockdown

Treatment with DC_AC50 (10 μM, 12 hours) increases total cellular copper content in H1299 lung cancer cells to a level comparable to Atox1 knockdown, while knockdown of CCS alone produces only a slight increase [1]. Combined knockdown of both Atox1 and CCS yields a ~73% increase in cellular copper content, demonstrating that dual inhibition produces a synergistic effect not achievable by targeting either chaperone alone [2].

Copper Homeostasis Oxidative Stress Cancer Cell Metabolism

Selective ROS Induction in Cancer Cells vs. Normal Cells

DC_AC50 (10 μM, 12 hours) induces significant reactive oxygen species (ROS) elevation in H1299 lung cancer cells, while showing minimal effects in normal HaCaT keratinocytes at identical concentrations [1]. In contrast, the inactive control compound ZYAT36 (10 μM) produces no ROS elevation in H1299 cells, confirming that the effect is mechanism-dependent rather than due to off-target toxicity [2].

Reactive Oxygen Species Cancer Selectivity Oxidative Stress

In Vivo Tumor Growth Inhibition in Xenograft Models

DC_AC50 administered at 100 mg/kg/day intraperitoneally significantly reduces tumor growth in an H1299 human lung cancer mouse xenograft model compared to vehicle-treated controls [1]. This in vivo efficacy is achieved without overt toxicity or weight loss in treated animals, indicating a favorable therapeutic window . Similar in vivo tumor suppression was observed in K562 leukemia xenograft models .

Xenograft In Vivo Efficacy Preclinical Oncology

Synergistic Sensitization to Carboplatin in Osteosarcoma Cells

DC_AC50 synergizes with carboplatin in both human and canine osteosarcoma (OSA) cell lines to reduce cancer cell viability, as quantified by combination index (CI) analysis [1]. DC_AC50 alone exhibits IC50 values of 9.88 μM (Canine Abrams), 12.57 μM (Canine D1), 5.96 μM (human HOS), and 6.68 μM (human MG63) . The combination with carboplatin potentiates apoptosis induction and reduces clonogenic survival beyond the additive effects of either agent alone [1].

Chemotherapy Resistance Carboplatin Synergy Osteosarcoma

Functional Inactivity of Control Compound ZYAT36 Across Multiple Assays

The structurally related compound ZYAT36 serves as a matched inactive control for DC_AC50. At 10 μM, ZYAT36 produces no reduction in ATP levels, no decrease in COX activity, no alteration in oxygen consumption rate, and no change in COX1/2 expression in H1299 cells, whereas DC_AC50 produces significant reductions in all these parameters [1]. ZYAT36 also fails to reduce lipid biosynthesis or activate AMPK/ACC1 phosphorylation, confirming that all observed DC_AC50 effects are mechanism-dependent [2].

Negative Control Mechanism Validation Experimental Rigor

DC_AC50: Optimal Research Applications and Procurement Scenarios


Investigating Copper-Dependent Metabolic Vulnerabilities in Cancer

Researchers studying the role of copper trafficking in cancer cell metabolism should select DC_AC50 to induce robust copper accumulation, oxidative stress, and ATP depletion specifically in cancer cells while sparing normal cells [1]. The compound's dual inhibition of Atox1 and CCS produces a synergistic phenotype not achievable with single-target approaches or chelators, making it the definitive tool for probing copper-dependent metabolic reprogramming and lipogenesis inhibition via AMPK activation [2].

Combination Studies to Overcome Platinum-Based Chemotherapy Resistance

DC_AC50 is uniquely suited for combination studies with carboplatin or cisplatin in osteosarcoma and other platinum-sensitive malignancies. Unlike copper chelators that may antagonize platinum efficacy, DC_AC50 synergistically enhances platinum-induced apoptosis and reduces clonogenic survival [3]. This application is supported by quantified IC50 values across human and canine osteosarcoma cell lines and validated combination index methodology demonstrating true pharmacological synergy .

Mechanistic Studies Requiring Rigorous On-Target Validation

Experimental designs requiring definitive on-target specificity should leverage the matched pair of DC_AC50 and its inactive control compound ZYAT36. ZYAT36 exhibits no activity across ATP levels, COX activity, oxygen consumption, lipid biosynthesis, or AMPK signaling, providing an essential negative control that confirms DC_AC50's effects are mechanism-dependent rather than off-target [4]. This matched control pair is a distinguishing feature not available for most tool compounds.

In Vivo Preclinical Efficacy Studies in Xenograft Models

Researchers planning in vivo tumor growth studies can confidently procure DC_AC50 based on validated efficacy in H1299 lung cancer and K562 leukemia xenograft models at 100 mg/kg/day dosing without observed toxicity . The compound's demonstrated ability to translate cell-culture copper disruption to in vivo tumor suppression provides a strong foundation for preclinical oncology research programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC_AC50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.